![molecular formula C9H12Cl2N2O B1441830 2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol CAS No. 1179140-48-7](/img/structure/B1441830.png)
2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol
Overview
Description
2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol, also known as 2-AEDC, is an organic compound that has been studied for its potential applications in a number of scientific fields. This compound is a derivative of the phenol group, and is composed of an amine, two chlorine atoms, and an ether. Its chemical structure is C8H10Cl2NO2. It is a colorless, crystalline solid with a melting point of 149-150°C.
Scientific Research Applications
Synthesis and Bioactivity
2-((2-Aminoethylamino)methyl)-4,6-dichlorophenol has been utilized in various chemical syntheses and structure-activity relationship studies. Thompson et al. (2000) described the synthesis of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones, potent inhibitors of protein tyrosine kinases, showing the significance of the dichlorophenol component in bioactive molecules (Thompson et al., 2000). Similarly, Alves et al. (2000) synthesized novel aziridine esters, highlighting the role of 2,6-dichlorophenyl components as efficient alkylating agents for aromatic heterocycles (Alves et al., 2000).
Crystallography and Material Science
In material science and crystallography, Gerhardt and Bolte (2015) demonstrated the formation of cocrystals and pseudopolymorphs involving 2,6-dichlorophenol, showing the compound's potential in forming definite synthon motifs for crystal packing (Gerhardt & Bolte, 2015). Reckling et al. (2011) prepared tetradentate amine-bis(phenol) proligands with dichloro substituted phenol groups for iron(III) complexes, indicating the compound's utility in catalysis and material synthesis (Reckling et al., 2011).
Spectroscopy, Computational, and Theoretical Studies
Vanasundari et al. (2018) conducted a comparative study involving spectroscopic, structural, and computational investigations of molecules bearing a dichlorophenyl component, suggesting the compound's significance in understanding molecular stability, reactivity, and optoelectronic properties (Vanasundari et al., 2018).
Environmental and Analytical Applications
The compound's derivatives have also found applications in environmental studies and analytical chemistry. Gatidou et al. (2004) developed a method for determining antifouling booster biocides and their degradation products in marine sediments, showcasing the compound's relevance in environmental monitoring and pollution studies (Gatidou et al., 2004).
Electrochemistry
In electrochemistry, Chiu et al. (2005) synthesized a series of amino-substituted triphenylamine derivatives and investigated their electrochemical and spectral characteristics, demonstrating the compound's potential in developing novel electroactive materials (Chiu et al., 2005).
properties
IUPAC Name |
2-[(2-aminoethylamino)methyl]-4,6-dichlorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12Cl2N2O/c10-7-3-6(5-13-2-1-12)9(14)8(11)4-7/h3-4,13-14H,1-2,5,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBHOZLSOMBNGMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CNCCN)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716845 | |
Record name | 2-{[(2-Aminoethyl)amino]methyl}-4,6-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1179140-48-7 | |
Record name | 2-{[(2-Aminoethyl)amino]methyl}-4,6-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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